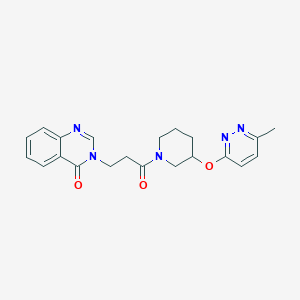![molecular formula C8H14ClF2N B2779281 7,7-Difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride CAS No. 2460755-29-5](/img/structure/B2779281.png)
7,7-Difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride is a synthetic organic compound characterized by its unique bicyclic structure. This compound is notable for its two fluorine atoms and a nitrogen atom within a seven-membered ring, making it a subject of interest in various fields of chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core, often derived from cyclopentane derivatives.
Fluorination: Introduction of fluorine atoms is achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions to ensure selective fluorination.
Cyclization: The formation of the azabicyclo structure involves cyclization reactions, often facilitated by catalysts such as palladium or nickel complexes.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, typically by treatment with hydrochloric acid in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:
Batch Processing: Utilizing large reactors for batch-wise synthesis, ensuring precise control over reaction conditions.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance efficiency and scalability, reducing reaction times and improving yield.
Chemical Reactions Analysis
Types of Reactions
7,7-Difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
Substituted Derivatives: Products with various functional groups replacing the fluorine atoms.
Oxidized or Reduced Forms: Compounds with altered oxidation states, leading to different chemical properties.
Scientific Research Applications
7,7-Difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride finds applications in several scientific domains:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which 7,7-Difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors, depending on its application.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
7,7-Difluoro-3-azabicyclo[4.1.0]heptane;hydrochloride: Similar structure but lacks the dimethyl groups.
4,4-Dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride: Similar but without fluorine atoms.
Uniqueness
7,7-Difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride is unique due to its specific combination of fluorine and dimethyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
7,7-difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N.ClH/c1-7(2)3-5-6(4-11-7)8(5,9)10;/h5-6,11H,3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKKBVKETKHZLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C(C2(F)F)CN1)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
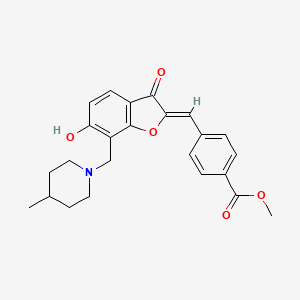
![3-(2-(azepan-1-yl)-2-oxoethyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2779204.png)
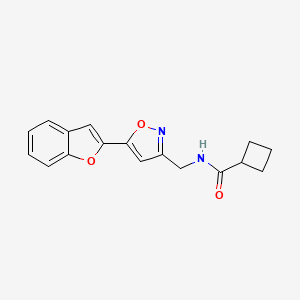

![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2779209.png)
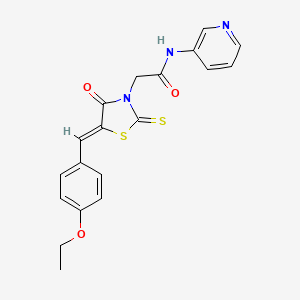
![Ethyl 10-(3,4-dimethoxyphenethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxylate](/img/structure/B2779212.png)
![3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methoxyphenyl)urea](/img/structure/B2779214.png)
![1-(2-methyl-1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2779215.png)
![3-Chloro-4-[(3-hydroxy-3-methylbutan-2-yl)amino]benzonitrile](/img/structure/B2779216.png)
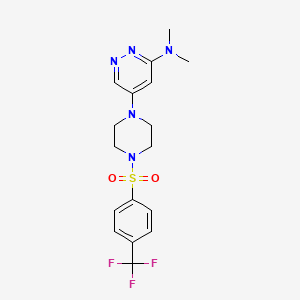
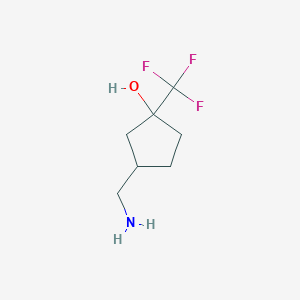
![1-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2779219.png)
